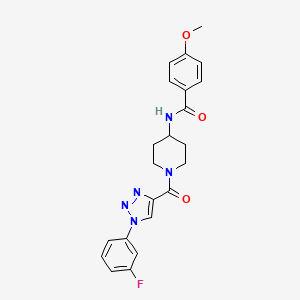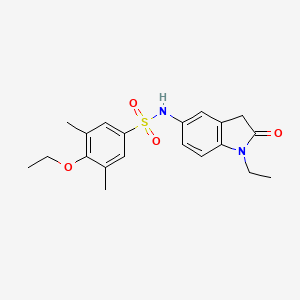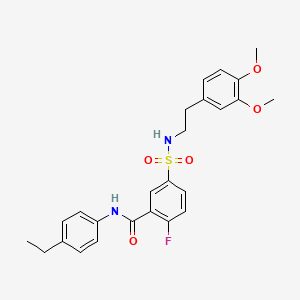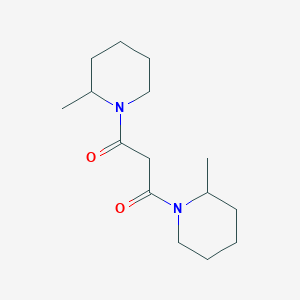![molecular formula C11H12N2O2S B2516217 Ácido 3-({Imidazo[1,2-a]piridin-2-ilmetil}sulfanil)propanoico CAS No. 929975-65-5](/img/structure/B2516217.png)
Ácido 3-({Imidazo[1,2-a]piridin-2-ilmetil}sulfanil)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which allows for the synthesis of a library of 3-sulfanylimidazopyridines under metal and oxidant-free conditions . Another method includes the transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines with glyoxylic acid and sodium sulfinates in water, highlighting the use of available substrates and mild reaction conditions . Additionally, a metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been described using dimethyl sulfoxide, showcasing the versatility of the reagents and solvent systems in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is amenable to various functionalizations, as seen in the synthesis methods that introduce sulfanyl groups at the C-3 position. The presence of these functional groups can significantly alter the electronic and steric properties of the molecule, which may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a range of chemical reactions. For instance, they can participate in Lewis acid-catalyzed intermolecular annulation reactions to form imidazo[1,2-a]pyridine thiones . They are also amenable to oxidative strategies, such as the iodine-mediated oxidative homocoupling to form bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and disulfanes . Furthermore, the nitration of imidazo[1,2-a]pyridines has been reported, with nitration occurring most readily at the 1-position unless it is already substituted, in which case 3-nitration can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the introduction of sulfanyl groups can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The fluorescent properties of some derivatives, such as the 1,3-diarylated imidazo[1,5-a]pyridines, have been explored, showing emission in the wavelength range of 454-524 nm with improved quantum yields compared to monosubstituted compounds . These properties are crucial for the potential application of these compounds in fluorescent probes and imaging agents.
Aplicaciones Científicas De Investigación
- Agentes Antibacterianos y Antifúngicos: Las imidazo[1,2-a]piridinas sustituidas exhiben actividad antibacteriana y antifúngica . Los investigadores han explorado su potencial como nuevos agentes terapéuticos contra infecciones microbianas.
- Compuestos Antivirales: Estos derivados también han demostrado propiedades antivirales, lo que los convierte en candidatos prometedores para combatir enfermedades virales .
- Fármacos Antiinflamatorios: Los derivados de imidazo[1,2-a]piridina pueden servir como agentes antiinflamatorios .
- Tratamiento del Cáncer: Algunos estudios proponen utilizar derivados de imidazo[1,2-a]piridina para el tratamiento del cáncer . Su estructura única y actividad biológica los convierten en objetivos atractivos para el desarrollo de fármacos.
- Las imidazo[1,2-a]piridinas tienen aplicaciones potenciales en la ciencia de materiales. Los investigadores han explorado su uso en dispositivos optoelectrónicos, como diodos orgánicos emisores de luz (OLED) y sensores .
- Estos compuestos pueden servir como emisores fluorescentes para aplicaciones de microscopía confocal e imágenes .
- Los investigadores han sintetizado complejos metálicos que contienen 3-(piridin-2-il)imidazo[1,5-a]piridinas como ligandos quelantes .
- Se diseñó una nueva serie de derivados de imidazo[1,2-a]piridina para dirigirse al sitio activo de la PI3Kα humana .
- Estos compuestos mostraron actividad potente a moderada contra líneas celulares de cáncer, incluidas MCF-7 y HeLa .
- El zolpidem, un derivado de la imidazo[1,2-a]piridina, se utiliza para tratar el insomnio a corto plazo y los trastornos de la función cerebral .
- A diferencia de los tranquilizantes benzodiazepínicos clásicos, el zolpidem actúa sobre los receptores del ácido γ-aminobutírico con menos efectos secundarios .
Química Medicinal y Desarrollo de Fármacos
Ciencia de Materiales y Optoelectrónica
Microscopía Confocal e Imágenes
Complejos Metálicos y Química de Coordinación
Inhibición de la Fosfoinosítido 3-Kinasa (PI3K)
Neurociencia y Modulación de la Función Cerebral
Mecanismo De Acción
Target of Action
The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .
Biochemical Pathways
The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRSUZEBNCAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)


![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

